Methadone hydrochloride

Cat. No. B8471706

M. Wt: 66.49 g/mol

InChI Key: WTDFFADXONGQOM-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08288541B2

Procedure details

In analogy to example 63, step 4, from [4-(5-chloro-2-methyl-phenyl)-piperazin-1-yl]-[(3S,4S) or (3R,4R)-4-(4-fluoro-2-methyl-phenyl)-piperidin-3-yl]-methanone hydro-chloride and 3-chlorobenzenesulfonyl chloride was prepared [(3S,4S) or (3R,4R)-1-(3-chloro-benzenesulfonyl)-4-(4-fluoro-2-methyl-phenyl)-piperidin-3-yl]-[4-(5-chloro-2-methyl-phenyl)-piperazin-1-yl]-methanone as a white foam, MS: 604.0 ([M+H, 1Cl])+; [α]D=−32.13 (c=0.426 g/100 mL, CHCl3).

Name

( 3S,4S )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

[4-(5-chloro-2-methyl-phenyl)-piperazin-1-yl]-methanone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Cl:1]C1C=CC(C)=C(N2CCN([C:14]([C@@H]3[C@H](C4C=CC=C(C)C=4F)CCN([S:30](C(C)C)(=[O:32])=[O:31])C3)=[O:15])CC2)C=1.[Cl:37][C:38]1[CH:39]=[CH:40][C:41](C)=[C:42](N2CCN(C=O)CC2)[CH:43]=1.C(Cl)(Cl)[Cl:54]>>[ClH:1].[CH2:14]=[O:15].[Cl:37][C:38]1[CH:43]=[C:42]([S:30]([Cl:54])(=[O:32])=[O:31])[CH:41]=[CH:40][CH:39]=1 |f:3.4|

|

Inputs

Step One

|

Name

|

( 3S,4S )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=CC(=C(C1)N1CCN(CC1)C(=O)[C@H]1CN(CC[C@H]1C1=C(C(=CC=C1)C)F)S(=O)(=O)C(C)C)C

|

|

Name

|

[4-(5-chloro-2-methyl-phenyl)-piperazin-1-yl]-methanone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=CC(=C(C1)N1CCN(CC1)C=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

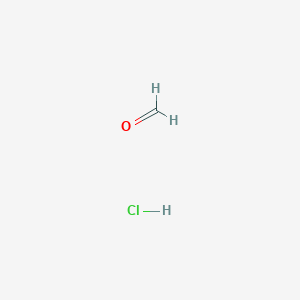

Cl.C=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C=C(C=CC1)S(=O)(=O)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08288541B2

Procedure details

In analogy to example 63, step 4, from [4-(5-chloro-2-methyl-phenyl)-piperazin-1-yl]-[(3S,4S) or (3R,4R)-4-(4-fluoro-2-methyl-phenyl)-piperidin-3-yl]-methanone hydro-chloride and 3-chlorobenzenesulfonyl chloride was prepared [(3S,4S) or (3R,4R)-1-(3-chloro-benzenesulfonyl)-4-(4-fluoro-2-methyl-phenyl)-piperidin-3-yl]-[4-(5-chloro-2-methyl-phenyl)-piperazin-1-yl]-methanone as a white foam, MS: 604.0 ([M+H, 1Cl])+; [α]D=−32.13 (c=0.426 g/100 mL, CHCl3).

Name

( 3S,4S )

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Name

[4-(5-chloro-2-methyl-phenyl)-piperazin-1-yl]-methanone

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[Cl:1]C1C=CC(C)=C(N2CCN([C:14]([C@@H]3[C@H](C4C=CC=C(C)C=4F)CCN([S:30](C(C)C)(=[O:32])=[O:31])C3)=[O:15])CC2)C=1.[Cl:37][C:38]1[CH:39]=[CH:40][C:41](C)=[C:42](N2CCN(C=O)CC2)[CH:43]=1.C(Cl)(Cl)[Cl:54]>>[ClH:1].[CH2:14]=[O:15].[Cl:37][C:38]1[CH:43]=[C:42]([S:30]([Cl:54])(=[O:32])=[O:31])[CH:41]=[CH:40][CH:39]=1 |f:3.4|

|

Inputs

Step One

|

Name

|

( 3S,4S )

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=CC(=C(C1)N1CCN(CC1)C(=O)[C@H]1CN(CC[C@H]1C1=C(C(=CC=C1)C)F)S(=O)(=O)C(C)C)C

|

|

Name

|

[4-(5-chloro-2-methyl-phenyl)-piperazin-1-yl]-methanone

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

ClC=1C=CC(=C(C1)N1CCN(CC1)C=O)C

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(Cl)(Cl)Cl

|

Conditions

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Outcomes

Product

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

Cl.C=O

|

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

ClC=1C=C(C=CC1)S(=O)(=O)Cl

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |